1-Acetyl-4-(2,4-difluorobenzyl)piperazine

Description

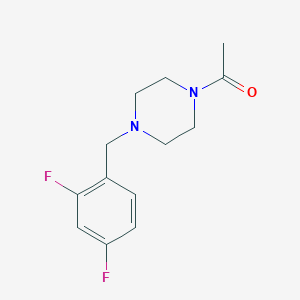

Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZKCIJUGHKLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353905 | |

| Record name | 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416894-09-2 | |

| Record name | 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetyl 4 2,4 Difluorobenzyl Piperazine and Its Derivatives

Strategies for the Construction of the Piperazine (B1678402) Core

The piperazine ring is a prevalent scaffold in medicinal chemistry and its synthesis has been extensively studied. nih.govmdpi.com Common methods for constructing this heterocyclic system include cyclization reactions and reductive amination protocols.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of piperazine formation, these reactions typically involve the condensation of a 1,2-diamine with a suitable dielectrophile. For instance, the reaction of a diamine with a dihalide or a cyclic sulfate (B86663) can lead to the formation of the six-membered piperazine ring. organic-chemistry.org

More advanced methods include transition-metal-catalyzed cyclizations. For example, a palladium-catalyzed process has been developed for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org Another approach involves a gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides to yield tetrahydropyrazines, which can then be reduced to piperazines. organic-chemistry.org

Manganese(III) acetate (B1210297) mediated oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds also provides a route to piperazine-containing dihydrofurans. nih.gov Furthermore, visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes offers a mild pathway to 2-substituted piperazines. organic-chemistry.org

Reductive Amination Protocols

Reductive amination provides an alternative and often highly efficient route to the piperazine core. This method involves the reaction of a dicarbonyl compound or its equivalent with a diamine in the presence of a reducing agent. A notable example is the reductive amination of a β-keto ester with ammonium (B1175870) acetate and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine, which can then be cyclized to form the piperazine ring. nih.gov

Continuous-flow hydrogenation has emerged as a green and scalable method for reductive amination. thieme-connect.com This technique allows for the direct synthesis of benzylpiperazines from the corresponding benzaldehyde (B42025) and piperazine, avoiding the need for protecting groups and minimizing waste. thieme-connect.com While highly effective for primary amines, reductive aminations with secondary amines can be more challenging due to potential side reactions. thieme-connect.com

Installation of the 2,4-Difluorobenzyl Moiety

Once the piperazine core is established, the next critical step is the introduction of the 2,4-difluorobenzyl group at one of the nitrogen atoms. This is typically achieved through either direct alkylation or reductive alkylation.

Alkylation Reactions

Direct alkylation involves the reaction of piperazine with a 2,4-difluorobenzyl halide, such as the chloride or bromide, in a nucleophilic substitution reaction. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, it is common to use a large excess of piperazine or to employ a protecting group strategy. researchgate.net For instance, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Reductive Alkylation Protocols

Reductive alkylation, also known as reductive amination, offers a powerful alternative for installing the 2,4-difluorobenzyl group. This one-pot procedure involves the reaction of piperazine with 2,4-difluorobenzaldehyde (B74705) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their high selectivity. thieme-connect.comnih.gov

This method is widely used in the synthesis of N-alkyl piperazine-containing drugs. mdpi.com For example, the synthesis of various bioactive compounds has successfully employed reductive amination with a suitable aldehyde and sodium triacetoxyborohydride. mdpi.comnih.gov Continuous-flow hydrogenation has also been demonstrated as a viable and environmentally friendly option for this transformation. thieme-connect.com

Acylation of the Piperazine Nitrogen

The final step in the synthesis of 1-acetyl-4-(2,4-difluorobenzyl)piperazine is the acylation of the remaining secondary amine on the piperazine ring. This is typically accomplished by reacting the 4-(2,4-difluorobenzyl)piperazine intermediate with an acetylating agent.

Acetic anhydride (B1165640) is a commonly used and cost-effective acetylating agent for this purpose. The reaction is generally performed in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to scavenge the acetic acid byproduct. The reaction conditions are often mild, with the reaction proceeding at low temperatures (0–5°C) and then warming to room temperature to ensure complete conversion, typically yielding the desired product in high purity. Alternatively, acetyl chloride can also be used as the acetylating agent.

The table below summarizes the key reactions and typical conditions for the synthesis of this compound.

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Typical Conditions | Product |

| Alkylation | Piperazine, 2,4-Difluorobenzyl chloride | K₂CO₃ or DIEA | DMF or Acetonitrile | - | 4-(2,4-Difluorobenzyl)piperazine |

| Reductive Alkylation | Piperazine, 2,4-Difluorobenzaldehyde | NaBH(OAc)₃ or NaBH₃CN | Dichloromethane or Methanol | - | 4-(2,4-Difluorobenzyl)piperazine |

| Acylation | 4-(2,4-Difluorobenzyl)piperazine | Acetic anhydride | Triethylamine | Dichloromethane | 0–25°C, 4 hours |

| Acylation | 4-(2,4-Difluorobenzyl)piperazine | Acetyl chloride | Triethylamine | Dichloromethane | - |

Acetylation using Acetylating Agents

The final step in the primary synthesis of this compound is the acetylation of the piperazine nitrogen. This is typically achieved by reacting 1-(2,4-difluorobenzyl)piperazine (B1490642) with a suitable acetylating agent. Acetic anhydride is a commonly employed reagent for this transformation due to its high reactivity and cost-effectiveness. The reaction is often carried out in a solvent like dichloromethane, with a base such as triethylamine to neutralize the acidic byproduct. Optimal conditions can involve initial cooling followed by warming to room temperature to ensure complete reaction and high yields.

Another approach involves the use of acetyl chloride. In a broader context of piperazine derivative synthesis, the reaction of an acyl chloride with piperazine is a well-established method. To avoid the formation of bis-amide byproducts, where the acetyl group attaches to both nitrogen atoms of a piperazine starting material, an excess of the piperazine reactant relative to the acyl chloride is often used. nih.gov The reaction conditions, including solvent and temperature, are critical to maximizing the yield of the desired mono-acetylated product. nih.gov

For the synthesis of similar structures like 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), a method starting from 4-(1-piperazinyl)-phenol dihydrobromide has been reported. This process uses acetic anhydride as the acetylating agent in the presence of potassium carbonate and 1,4-dioxane (B91453) as the solvent, with the reaction proceeding under reflux conditions. Another patented method for the same compound involves reacting 4-hydroxyphenyl piperazine dihydrobromate with acetic anhydride in an ethanol-water solution with an alkali. google.comwipo.int

A more environmentally friendly, solvent-free approach to acetylation has also been explored for various substrates. frontiersin.org This method utilizes stoichiometric amounts of acetic anhydride with a catalyst, such as vanadyl sulfate (VOSO4), to promote the esterification, significantly reducing waste. frontiersin.org While not specifically detailed for this compound, this sustainable protocol offers a potential alternative to traditional solvent-based methods. frontiersin.org

| Starting Material | Acetylating Agent | Solvent/Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-(2,4-Difluorobenzyl)piperazine | Acetic anhydride | Dichloromethane/Triethylamine | 0–5°C to room temperature | This compound | |

| Piperazine | Acyl chloride | Dichloromethane | Excess piperazine, 0°C | Mono-acetylated piperazine derivative | nih.gov |

| 4-(1-Piperazinyl)-phenol dihydrobromide | Acetic anhydride | 1,4-Dioxane/Potassium carbonate | Reflux | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |

| 4-Hydroxyphenyl piperazine dihydrobromate | Acetic anhydride | Ethanol/Water/Alkali | Cooling then heating to 90-100°C | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | google.comwipo.int |

| Thymol (model substrate) | Acetic anhydride | VOSO4 (catalyst), solvent-free | Room temperature | Thymyl acetate | frontiersin.org |

Hydrolysis of Acetyl-Protected Intermediates

In some synthetic strategies for piperazine derivatives, an acetyl group may be used as a protecting group for a nitrogen atom. The removal of this protecting group, or deacetylation, is typically accomplished through hydrolysis. This reaction is often carried out under basic conditions. For instance, in the synthesis of 1-piperazine acetyl pyrrolidine, an intermediate, 1-(4-formyl piperazine) acetyl pyrrolidine, is hydrolyzed using an alkali solution such as sodium hydroxide (B78521) in water, at an elevated temperature of 50-60°C. google.com The choice of alkali can vary and may include potassium hydroxide, sodium methylate, or sodium ethylate. google.com

This deprotection step is crucial for freeing up the amine functionality for subsequent reactions or to yield the final desired product. The efficiency of the hydrolysis can be influenced by the strength of the base, the reaction temperature, and the solvent system used.

Stereoselective Synthesis Approaches for Analogues

While the core structure of this compound itself is achiral, the synthesis of its analogues can involve the creation of chiral centers. The piperazine ring exists in a chair conformation, and the substituents can occupy either equatorial or axial positions. iucr.org For example, in the related compound 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone, the 2,4-difluorobenzyl and chloroacetyl groups are found in equatorial positions. iucr.org

The development of stereoselective synthetic methods is a significant area of research in medicinal chemistry to access specific stereoisomers of piperazine derivatives, as different isomers can have distinct biological activities. mdpi.com Approaches to achieve stereoselectivity include direct diastereoselective α-C–H lithiation of N-Boc protected piperazines. mdpi.com This method allows for the controlled introduction of substituents at a specific carbon atom of the piperazine ring, leading to the formation of a particular stereoisomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical compounds, including piperazine derivatives, to minimize environmental impact. researchgate.net Key principles include waste prevention, the use of less hazardous chemicals, and designing energy-efficient processes. nih.gov

For piperazine synthesis, green approaches include:

Microwave-assisted synthesis: This technique can reduce reaction times and improve yields. researchgate.net

Mechanochemistry: Chemical reactions are initiated by mechanical energy, often at room temperature and with minimal solvent use. nih.gov

Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives. researchgate.net

One-pot synthesis and multicomponent reactions: These strategies reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.netnih.gov

Catalyst-free synthesis: Developing reactions that can proceed efficiently without the need for a catalyst. researchgate.net

Photoredox catalysis: This method uses light to drive chemical reactions and can offer sustainable routes for C-H functionalization of piperazines. mdpi.com Both transition-metal catalysts and more sustainable organic photocatalysts are being developed for this purpose. mdpi.com

Minimizing the use of protecting groups and unnecessary derivatization steps is another core principle of green chemistry that can be applied to the synthesis of this compound and its analogues, leading to more efficient and sustainable processes. nih.gov

Synthesis of Isotopically Labeled Analogues (e.g., this compound-d8)

Isotopically labeled compounds, such as this compound-d8, are valuable tools in various research applications, including metabolic studies and as internal standards in quantitative bioanalysis. pharmaffiliates.commyskinrecipes.com In this specific analogue, eight hydrogen atoms on the piperazine ring are replaced with deuterium (B1214612) atoms.

Computational and Theoretical Investigations of 1 Acetyl 4 2,4 Difluorobenzyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the geometry and electronic nature of 1-Acetyl-4-(2,4-difluorobenzyl)piperazine. These theoretical studies are essential for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. xisdxjxsu.asia For piperazine (B1678402) derivatives, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, are commonly employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. bohrium.comresearchgate.net This level of theory provides a reliable framework for understanding the structural parameters and energetics of the title compound. researchgate.netitu.edu.tr The first principles computations derived from DFT help to comprehend the molecular electronic properties that govern the molecule's interactions and stability. bohrium.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperazine ring and its substituents is critical for its biological activity. Conformational analysis of 1-acyl-2-substituted piperazines has shown that the axial conformation is generally preferred. nih.gov This preference is significant as the axial orientation can place key nitrogen atoms in a specific spatial arrangement. nih.gov For ether-linked compounds, this conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov Understanding the energy landscapes of different conformers is crucial for predicting the most stable and likely binding poses of this compound with biological targets.

Electronic Structure Analysis (HOMO-LUMO Energies, Partial Charges)

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of these orbitals and the gap between them (ELUMO - EHOMO) are key indicators of a molecule's chemical reactivity, kinetic stability, and charge transfer capabilities. researchgate.netmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can experience significant intramolecular charge transfer. researchgate.netnih.gov

Analysis of similar piperazine derivatives shows that the distribution of electron density is concentrated around electronegative atoms. researchgate.net The Mulliken atomic charge calculations can further elucidate the charge distribution across the molecule. spectroscopyonline.com

Table 1: Representative Frontier Molecular Orbital Properties of a Structurally Similar Piperazine Derivative Data based on 1-Acetyl-4-(4-hydroxyphenyl)piperazine (B17747) as a representative analogue. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.73 |

| ELUMO | -0.78 |

| Energy Gap (ΔE) | 4.95 |

Vibrational Mode Analysis

Table 2: Representative Vibrational Mode Assignments for Key Functional Groups Assignments based on typical frequencies for related structures. researchgate.net

| Functional Group | Vibrational Mode | Theoretical Wavenumber (cm-1) |

| C=O (Acetyl) | Stretching | ~1650 |

| C-N (Piperazine) | Stretching | ~1485 |

| C-F (Difluorobenzyl) | Stretching | ~1100-1250 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2800-3000 |

Molecular Dynamics Simulations and Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the stability of a ligand-receptor complex. nih.govrsc.org By simulating the complex in a solvated environment, researchers can observe the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the ligand. acs.orguib.no Key parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the structural stability of the complex throughout the simulation. nih.gov This analysis is crucial for predicting the binding affinity and residence time of this compound with its potential biological targets.

In Silico Predictions for Molecular Properties

Table 3: Predicted Molecular Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | 268.30 g/mol | < 500 |

| LogP (Octanol-water partition coefficient) | 1.8 - 2.2 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Molar Refractivity | 70.5 cm³ | 40 - 130 |

| Rotatable Bonds | 4 | ≤ 10 |

Theoretical Lipophilicity and Topological Polar Surface Area

Lipophilicity and topological polar surface area (TPSA) are crucial physicochemical parameters that significantly influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the affinity of a compound for a nonpolar environment and is a key determinant of its ability to cross biological membranes. TPSA, on the other hand, is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of its permeability and bioavailability.

| Parameter | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Calculated logP (cLogP) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~35 - 45 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Note: The values in the table are illustrative and represent typical ranges predicted by computational models for a molecule with this structure. They are not based on experimental data for this specific compound.

Computational Approaches for Drug Discovery and Lead Optimization

Computational methods are integral to the hit-to-lead and lead optimization stages of drug discovery. nih.govucl.ac.uk These approaches enable the efficient screening of large virtual libraries of compounds and the refinement of promising hits into viable drug candidates. For a molecule like this compound, computational tools can be employed to predict its binding affinity to a specific biological target, identify key molecular interactions, and guide the design of analogs with improved potency and selectivity. nih.gov

Techniques such as molecular docking are central to structure-based drug design. danaher.com This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and energetics of the interaction. danaher.com In the absence of an experimentally determined structure of the target protein, homology modeling can be used to generate a reliable 3D model. ucl.ac.uk Furthermore, molecular dynamics simulations can be employed to study the flexibility of the ligand-receptor complex and the stability of the binding interactions over time. danaher.com These computational strategies help in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery pipeline.

Molecular Shape and Electrostatic Potential Maps

The three-dimensional shape and electronic properties of a molecule are critical for its biological activity, as they govern its ability to recognize and interact with its target receptor. Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. chemrxiv.orgresearchgate.net These maps are generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. ucsb.edu

For this compound, the MEP map would reveal regions of negative potential (typically colored red or orange) around the electronegative oxygen atom of the acetyl group and the two fluorine atoms on the benzyl (B1604629) ring. deeporigin.com These areas represent sites that are likely to engage in favorable interactions with positively charged or hydrogen bond donor groups on the receptor. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating their potential to act as hydrogen bond donors. deeporigin.com Understanding the MEP is crucial for optimizing electrostatic complementarity between a ligand and its binding site, a key factor in enhancing binding affinity and specificity. ucsb.educhemrxiv.org

Advanced Cheminformatics and QSAR/3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are advanced cheminformatics techniques used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs. nih.gov

A QSAR study on a series of analogs of this compound would involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. nih.gov By applying statistical methods such as multiple linear regression or partial least squares, a predictive QSAR model can be generated. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. danaher.com These approaches generate 3D contour maps that highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, the models might indicate that increasing steric bulk in a particular region or enhancing negative electrostatic potential in another could lead to improved potency. nih.gov

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Describes the electronic distribution and potential for electrostatic interactions. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | cLogP | Quantifies the lipophilicity of the molecule. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |

Note: This table provides examples of descriptor classes that would be used in a QSAR study and is for illustrative purposes.

Pharmacological and Mechanistic Studies of 1 Acetyl 4 2,4 Difluorobenzyl Piperazine and Piperazine Analogues

Interaction with Neurotransmitter Receptors

The pharmacological profile of 1-acetyl-4-(2,4-difluorobenzyl)piperazine and related piperazine (B1678402) analogues is complex, characterized by interactions with a wide array of neurotransmitter receptors. The piperazine scaffold is a common feature in many centrally acting agents, and its derivatives have been extensively studied for their potential to modulate various receptor systems. The specific substitutions on the piperazine ring, such as the acetyl group and the 2,4-difluorobenzyl moiety, are critical in determining the binding affinity and functional activity at these targets. Research into this class of compounds has revealed significant interactions with serotonin (B10506), dopamine (B1211576), glutamate, opioid, histamine (B1213489), and acetylcholine (B1216132) receptor systems.

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Piperazine derivatives are well-known for their significant interactions with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key targets for therapeutic agents aimed at treating psychiatric disorders. nih.gov The N-arylpiperazine motif is a classic pharmacophore for 5-HT receptor ligands. nih.govpharmacy180.com

Studies on various substituted piperazine analogues have demonstrated a range of activities from full agonism to antagonism. For instance, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives featuring a piperazine linker showed high affinity for the 5-HT1A receptor. nih.govpharmacy180.com Specifically, compounds with a 2-chlorophenyl or 3-bromophenyl substituent on the piperazine ring exhibited Ki values of 0.57 nM and 0.78 nM, respectively, which are comparable to the reference agonist 8-OH-DPAT. pharmacy180.com Some of these compounds displayed agonist activity at the 5-HT1A receptor. pharmacy180.com

Other research on 1,2,4-trisubstituted piperazines has shown that the addition of a methyl group to the piperazine ring can enhance affinity for the 5-HT2A receptor while maintaining or improving 5-HT1A affinity. youtube.com Functional studies revealed that some of these trisubstituted piperazines act as partial agonists at postsynaptic 5-HT1A receptors. youtube.com Similarly, certain N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives are potent 5-HT1A ligands, with Ki values as low as 2.7 nM, and can act as agonists or antagonists at both 5-HT1A and 5-HT2A receptors depending on their specific structure. nih.gov The nature of the substituent on the aryl ring and the length of the alkyl spacer are crucial for determining the affinity and functional outcome at these receptors. nih.gov

| Compound Class | Receptor Target | Binding Affinity (Ki) | Functional Activity |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one pharmacy180.com | 5-HT1A | 0.57 nM | Agonist |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one pharmacy180.com | 5-HT1A | 0.78 nM | Agonist |

| N-(4-Arylpiperazin-1-yl)ethyl-2-azaspiro[4.5]decane-1,3-dione derivatives nih.gov | 5-HT1A | 2.7 - 5.1 nM | Pre- and/or postsynaptic agonists/antagonists |

| 1,2,4-Trisubstituted piperazines youtube.com | 5-HT1A / 5-HT2A | Not specified | Postsynaptic 5-HT1A partial agonists |

| 1-Aryl-4-[1-tetralin)alkyl]piperazines nih.gov | 5-HT1A | 0.3 nM | High affinity and selectivity |

Dopamine Receptors

The interaction of piperazine derivatives with dopamine receptors is a significant area of research, particularly in the context of developing antipsychotic medications and treatments for other neurological disorders. uni.ludrugbank.com Analogues have shown varying affinities for different dopamine receptor subtypes, including D2, D3, and D4.

Hybrid compounds combining 2-aminotetralin and arylpiperazine structures have been found to be potent ligands for both D2 and D3 receptors. uni.lu Further structural modifications within this series led to compounds with 50- to 100-fold selectivity for the D3 receptor over the D2 receptor. uni.lu The dopamine transporter (DAT) is another target for piperazine-based compounds. GBR 12909, a piperazine derivative, has been shown to be a potent DAT inhibitor, inducing a conformational change in the transporter protein upon binding. chemicalbook.com

More recently, piperidine (B6355638) and piperazine scaffolds have been explored for their potential as dopamine D4 receptor antagonists. fishersci.senih.gov A series of 4,4-difluoropiperidine (B1302736) ether-based compounds demonstrated exceptional binding affinity for the D4 receptor, with one compound showing a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). fishersci.se These findings highlight the potential for developing highly selective D4 antagonists from piperidine and structurally related piperazine scaffolds. fishersci.senih.gov

| Compound Class | Receptor Target | Binding Affinity (Ki) | Functional Activity |

| 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins uni.lu | D2 / D3 | Potent (specific values not provided) | Antagonist |

| 4,4-difluoropiperidine ether derivatives fishersci.se | D4 | 0.3 nM | Antagonist |

| GBR 12909 (piperazine-based) chemicalbook.com | Dopamine Transporter (DAT) | K_L = 34 nM | Inhibitor |

Glutamate Receptors (e.g., mGlu5, NMDA)

Glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype, are critical for synaptic plasticity, learning, and memory. nih.gov Certain piperazine-containing compounds have been identified as modulators of NMDA receptor activity.

| Compound | Receptor Target | Binding Affinity | Functional Activity |

| 1,2-diphenylethylpiperazine (Metabolite of MT-45) drugbank.comnih.gov | NMDA | IC50 = 29 μM | Inhibitor |

| 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) nih.gov | NMDA | Potent (specific value not provided) | Antagonist |

Opioid Receptors (e.g., mu, delta)

The piperazine scaffold has been incorporated into various ligands targeting opioid receptors. These receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain modulation. slideshare.netrxlist.com

Research has shown that piperazine derivatives can act as potent agonists at mu-opioid receptors. Fluorinated derivatives of MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) are potent µ-receptor agonists, with apparent potencies for inhibiting cAMP accumulation in the nanomolar range (e.g., 2F-MT-45: 42 nM). drugbank.comnih.gov Conversely, other piperazine derivatives have been developed as highly selective delta-opioid receptor agonists. darshanpharmachem.com One such compound, SNC 80, exhibits low nanomolar affinity for delta receptors and only micromolar affinity for mu receptors, making it a valuable tool for studying delta receptor function. darshanpharmachem.com Furthermore, the class of 1-substituted 4-(3-hydroxyphenyl)piperazines has been identified as pure antagonists at opioid receptors, demonstrating the versatility of the piperazine core in designing ligands with different functional activities at this receptor family. scbio.cn

| Compound Class / Specific Compound | Receptor Target | Binding/Potency Data | Functional Activity |

| Fluorinated MT-45 derivatives drugbank.comnih.gov | Mu (µ) | Apparent Potency (cAMP) = 42 nM | Agonist |

| SNC 80 darshanpharmachem.com | Delta (δ) | Low nanomolar affinity | Agonist |

| 1-Substituted 4-(3-hydroxyphenyl)piperazines scbio.cn | Mu, Delta, Kappa | Not specified | Pure Antagonist |

| GR89696 (Piperidine derivative) slideshare.net | Kappa (κ) | IC50 = 0.018 - 6.0 nM | Agonist |

Histamine Receptors (e.g., H1)

Many piperazine derivatives are known to be potent histamine H1 receptor antagonists and are used clinically as antihistamines. nih.gov The structural features of these compounds, including a diaryl substitution, are essential for significant H1-receptor affinity. pharmacy180.comyoutube.com

Studies on 4-(diphenylmethyl)-1-piperazine derivatives have identified them as moderate to potent in vitro H1-receptor antagonists. drugbank.com Some of these compounds were as potent as the second-generation antihistamine cetirizine (B192768) in in vivo tests and displayed only weak anticholinergic activity. drugbank.com The structure-activity relationship (SAR) for H1 antagonists indicates that a tertiary amine, which can be part of a heterocyclic ring like piperazine, is required for maximum activity. pharmacy180.com More structurally related to the title compound, a series of 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines were evaluated as histamine H3 receptor antagonists. Within this series, compounds with a 2,4-difluorobenzoyl group were found to have good pharmacokinetic profiles, highlighting the relevance of this substitution for histamine receptor ligands. nih.gov

| Compound Class | Receptor Target | Potency/Activity |

| 4-(Diphenylmethyl)-1-piperazine derivatives drugbank.com | H1 | Moderate to potent in vitro antagonists |

| 4-Acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines (with 2,4-difluorobenzoyl group) nih.gov | H3 | Antagonist activity with good PK profile |

| General Piperazine Derivatives nih.gov | H1 | Antagonist |

Acetylcholine Receptors and Cholinesterase Activity

The cholinergic system, involving acetylcholine receptors and the enzyme acetylcholinesterase (AChE), is another target for piperazine-based compounds. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.

Several studies have shown that piperazine derivatives can function as effective AChE inhibitors. A series of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives demonstrated good inhibitory activity against AChE. Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified potent AChE inhibitors. One compound from this series, featuring an ortho-chlorine substituent on the benzyl (B1604629) ring, had an IC50 value of 0.91 µM. These findings suggest that the piperazine scaffold can be effectively utilized to design inhibitors of acetylcholinesterase. There is less direct evidence in the provided literature for the interaction of these specific acetylated piperazines with acetylcholine receptors themselves.

| Compound Class | Target | Inhibitory Concentration (IC50) |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 µM |

| 1-[Bis(4-fluorophenyl)-methyl]piperazine derivatives | Acetylcholinesterase (AChE) | Good inhibition (specific values not provided) |

Enzymatic Inhibition and Modulation

Poly(ADP-ribose) polymerase-1 (PARP1) is a crucial enzyme involved in DNA repair and apoptosis, making it a significant target for anticancer drug discovery. nih.gov The piperazine scaffold is a feature in the approved PARP1 inhibitor Olaparib and has been a focus in the development of new, selective inhibitors. nih.gov

Studies have explored various piperazine-containing molecules for PARP1 inhibition:

Apigenin-Piperazine Hybrids: A series of apigenin-piperazine hybrids were synthesized and evaluated as PARP-1 inhibitors. nih.gov One compound, 15l , demonstrated a potent PARP-1 inhibitory effect with an IC50 value of 14.7 nM and showed high selectivity for PARP-1 over PARP-2 (61.2-fold). nih.gov Molecular dynamics simulations confirmed that this compound directly binds to the PARP-1 structure. nih.gov

Virtual Screening: In one study, text-mining identified 4,674 compounds containing a piperazine fragment, which were then virtually screened against the PARP1 binding pocket to identify novel lead inhibitors. nih.gov

Nicotinamide Mimics: In a search for isoform-specific PARP inhibitors, nicotinamide-derived analogues were designed. nih.govnih.gov Interestingly, this led to the discovery of compounds that inhibit various PARP isoforms while sparing PARP1, highlighting the potential for designing highly selective inhibitors based on subtle structural modifications. nih.govnih.gov

Acetyl-CoA carboxylases (ACCs) are rate-limiting enzymes in fatty acid biosynthesis and are considered therapeutic targets for metabolic syndrome, obesity, and type 2 diabetes. nih.govnih.gov Piperazine derivatives have been developed as potent ACC inhibitors.

(4-Piperidinyl)-piperazine Derivatives: A series of disubstituted (4-piperidinyl)-piperazine derivatives were identified as a new platform for non-selective ACC1/2 inhibitors. nih.gov Structure-based design led to the discovery of indole (B1671886) derivatives that exhibited potent in vitro ACC inhibitory activity. nih.gov Further optimization of substituents on the piperidine ring led to compounds like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate (12c) , which showed potent inhibition in both enzyme and cell-based assays. nih.gov

Piperazine Oxadiazoles: Starting from a screening hit, a series of piperazine oxadiazole ACC inhibitors were developed. nih.gov By blocking predicted sites of metabolism, researchers developed compounds with suitable properties for in vivo studies. nih.gov

Firsocostat (GS-0976): This liver-targeted, potent inhibitor of both ACC1 and ACC2 has been shown to inhibit human ACC1 and ACC2 with IC50 values of 2.1 and 6.1 nM, respectively. plos.org

Bacterial DNA gyrase, an essential type IIA DNA topoisomerase, is a validated target for antibiotics. rsc.orgnih.gov

Coumarin-Piperazine Hybrids: A series of novel piperazine-based cinnamic acid-bearing coumarin (B35378) derivatives were designed as potential DNA gyrase inhibitors. nih.gov Molecular docking studies suggested that several of these compounds could bind to the active site of E. coli DNA gyrase subunit B. nih.gov

N-Phenylpyrrolamide Derivatives: A new class of DNA gyrase inhibitors, N-phenylpyrrolamides, has been explored. rsc.orgrsc.org The introduction of a piperazine moiety into these structures, as in compound 23a , resulted in a potent inhibitor of E. coli DNA gyrase with an IC50 value of 17.9 nM. rsc.org These compounds were found to be ATP-competitive inhibitors of the enzyme. nih.gov

Fluoroquinolone Analogues: The substitution on the C-7 piperazine ring of fluoroquinolones has been shown to have a significant impact on activity against mammalian topoisomerase II, while having little effect on bacterial DNA gyrase cleavage activity. nih.gov

In Vitro Biological Activity Assessments

The versatility of the piperazine ring extends to direct antimicrobial and antioxidant activities.

The piperazine nucleus is a common feature in agents developed for their antimicrobial properties. proquest.com These derivatives have shown activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species. derpharmachemica.com

Pleuromutilin (B8085454) Analogues: A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) , which contains an acetyl-piperazine structure, demonstrated excellent, potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Thiadiazole and Triazole Conjugates: N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties have been synthesized and tested. mdpi.com These compounds showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com

Piperazine-based Polymers: Multifunctionalized piperazine polymers have exhibited efficient antimicrobial activity against E. coli, S. aureus, and Candida albicans. nih.gov The proposed mechanism involves targeting the cytoplasmic membrane of the bacteria, leading to the leakage of intercellular components and cell death. nih.gov

Table 1: Selected Piperazine Analogues and their Antimicrobial Activity

| Compound/Analogue Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| NPDM (Pleuromutilin derivative) | Methicillin-resistant S. aureus (MRSA) | Potent bactericidal agent; induced time-dependent growth inhibition. | mdpi.com, nih.gov |

| Piperazine-Thiadiazole Analogues | Vibrio cholera, Bacillus subtilis | Compound PT6 showed highly significant antibacterial activity compared to the standard drug. | proquest.com |

| Cinnamic Acid-Coumarin-Piperazine Hybrids | E. coli, various bacterial and fungal strains | Compound 7g exhibited potent antibacterial activity against E. coli (MIC = 12.5 µg/ml). | nih.gov |

| Piperine-Piperazine Analogues | Gram-positive and Gram-negative bacteria | Compound 5f showed the highest activity against both Gram-positive (26 mm inhibition) and Gram-negative (29 mm inhibition) bacteria. | researchgate.net |

| N,N′-disubstituted piperazines | E. coli, S. aureus, B. subtilis | Showed significant activity against Gram-negative strains, especially E. coli. Compound 4 was most active against S. aureus. | mdpi.com |

The piperazine ring has been incorporated into various molecular scaffolds to develop compounds with significant antioxidant properties. researchgate.net

Flavone (B191248) Analogues: A series of flavone derivatives containing a piperazine chain were synthesized and evaluated for their antiradical and antioxidant activities. nih.gov The study found that piperazinyl analogues with a methoxy (B1213986) group on the phenyl piperazine ring exhibited the best antioxidant activities. nih.gov The antioxidant capacity of these compounds was found to be higher than that of the reference antibiotic dicloxacillin. nih.gov

Piperamide (B1618075) Derivatives: A series of piperamide derivatives with substituted piperazine compounds were evaluated for antioxidant activity using DPPH and superoxide (B77818) radical scavenging methods. nih.gov

Piperazine-2,5-dione Derivatives: In a recent study, novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed as antioxidants. nih.gov Compound 9r was found to effectively protect SH-SY5Y cells from H2O2-induced oxidative damage by decreasing ROS production and stabilizing the mitochondrial membrane potential. nih.gov

Piperazine-Hydroxybenzyl Hybrids: The compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) showed antioxidant activity in both electroanalytical assays and DPPH activity tests. ufg.br

Table 2: Selected Piperazine Analogues and their Antioxidant Activity

| Compound/Analogue Class | Assay/Method | Key Findings | Reference(s) |

|---|---|---|---|

| Flavone-Piperazine Analogues | Superoxide, hydroxyl, DPPH radical scavenging; TAS/TAC | Exhibited a wide spectrum of antiradical and antioxidant activities; methoxy-substituted analogues were most potent. | nih.gov |

| Piperamide-Piperazine Derivatives | DPPH, Superoxide radical scavenging | Compounds were evaluated and showed antioxidant potential. | nih.gov |

| 1,4-Disubstituted piperazine-2,5-diones | H2O2-induced oxidative injury in SH-SY5Y cells | Compound 9r showed the best antioxidative activity, protecting cells from oxidative damage. | nih.gov |

| LQFM180 (Piperazine-Hydroxybenzyl hybrid) | Electroanalytical assays, DPPH activity | Demonstrated notable antioxidant activity. | ufg.br |

Cell Proliferation Inhibition and Cytotoxicity Mechanisms (e.g., Tubulin Inhibition)

The piperazine scaffold is a key component in a variety of compounds designed as inhibitors of tubulin polymerization. nih.govresearchgate.net Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division. mdpi.com Disruption of microtubule dynamics can trigger cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis (programmed cell death), making tubulin an important target for cancer therapeutics. mdpi.com

Numerous piperazine derivatives have been shown to exert potent antiproliferative and cytotoxic effects against a range of human cancer cell lines by interfering with tubulin function. unimi.it The mechanism often involves the binding of the compound to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This interaction prevents the polymerization of tubulin dimers into microtubules, thereby destabilizing the microtubule network. nih.govnih.gov

One exemplary piperazine-based compound, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301), was identified as a potent inducer of mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.govresearchgate.net In vitro assays demonstrated that AK301 slows the rate of tubulin polymerization. nih.gov Molecular docking studies further supported that AK301 fits within the colchicine-binding domain of β-tubulin, suggesting a mechanism that, while not completely abolishing polymerization, sufficiently disrupts microtubule dynamics to arrest cell division. nih.govresearchgate.net This disruption leads to the formation of multiple microtubule organizing centers and ultimately sensitizes cancer cells to apoptosis induced by ligands like TNF-α. nih.govnih.gov

Another potent example is the arylamide piperazine derivative, MY-1121. This compound exhibited significant inhibitory activity against a panel of nine human cancer cell lines, with IC₅₀ values in the low nanomolar range. researchgate.net Its effect was particularly notable in liver cancer cells, where it inhibited SMMC-7721 and HuH-7 cells with IC₅₀ values of 89.42 nM and 91.62 nM, respectively. researchgate.net Mechanistic studies confirmed that MY-1121 binds directly to the colchicine (B1669291) site on β-tubulin, inhibits tubulin polymerization, causes cell cycle arrest at the G2 phase, and induces apoptosis. researchgate.net

The cytotoxic activity of various piperazine analogues has been documented across multiple cancer types, as detailed in the following table.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| MY-1121 | SMMC-7721 | Liver Cancer | 0.089 | researchgate.net |

| MY-1121 | HuH-7 | Liver Cancer | 0.092 | researchgate.net |

| AK301 | HT29 | Colon Cancer | 0.115 (ED₅₀) | nih.govresearchgate.net |

| Compound 23 (Vindoline-Piperazine Conjugate) | MDA-MB-468 | Breast Cancer | 1.00 (GI₅₀) | mdpi.com |

| Compound 25 (Vindoline-Piperazine Conjugate) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 (GI₅₀) | mdpi.com |

| Compound 3n (Alepterolic Acid Derivative) | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 | nih.gov |

| Compound 38 (Coumarin-Piperazine Hybrid) | K562 | Leukemia | 9.2 | researchgate.net |

Preclinical Behavioral and Physiological Assays for Target Engagement

For anticancer agents whose mechanism involves inhibiting tubulin polymerization, preclinical evidence of target engagement is primarily demonstrated through in vivo efficacy studies using animal models. These assays are designed to confirm that the compound can reach its intended target (tubulin in tumor cells) in a living organism and exert a therapeutic effect, such as inhibiting tumor growth.

While the specific compound this compound lacks published preclinical data, studies on its analogues provide insight into the evaluation process. The primary physiological outcome measured for this class of compounds is the reduction in tumor volume or growth rate in xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound. For example, piperazine-based tubulin inhibitors have been shown to effectively inhibit tumor growth in such models, providing direct physiological evidence of target engagement. nih.gov

Specific behavioral assays, which are common for assessing compounds targeting the central nervous system, are not typically the primary method for evaluating target engagement for peripherally-acting anticancer agents like tubulin inhibitors. The key physiological readouts are centered on the cancer-related pathology. Assays may include:

Tumor Growth Inhibition: The most direct measure of physiological target engagement. The size and weight of tumors are monitored over time in treated versus control animals.

Analysis of Biomarkers: Post-treatment tumor biopsies can be analyzed for evidence of the drug's mechanism. For tubulin inhibitors, this includes measuring the mitotic index (the percentage of cells in mitosis) or using immunohistochemistry to detect an increase in apoptotic markers like cleaved caspase-3. nih.gov

Vascular-Disrupting Activity: Some tubulin inhibitors also affect the tumor vasculature. In vivo assays can assess changes in blood flow within the tumor, demonstrating a physiological effect on endothelial cells. researchgate.net

A general, advanced method for confirming that a reversible inhibitor binds its target in vivo involves competitive activity-based protein profiling (ABPP). sigmaaldrich.com This technique uses a reactive chemical probe that binds to the active site of a target enzyme. By administering a reversible inhibitor (like a piperazine derivative) prior to the probe, researchers can measure a decrease in probe binding, which confirms that the inhibitor is occupying the target site in a live animal. sigmaaldrich.com While this powerful technique has been used to validate target engagement for piperazine amides with certain enzymes, detailed reports applying it to measure behavioral or broad physiological changes for piperazine-based tubulin inhibitors are not prevalent in the literature. sigmaaldrich.com The focus remains on demonstrating anti-tumor efficacy as the principal proof of target engagement.

Structure Activity Relationships Sar in 1 Acetyl 4 2,4 Difluorobenzyl Piperazine Derivatives

Impact of Substitution Patterns on Piperazine (B1678402) Ring on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution patterns are pivotal in determining the biological activity of its derivatives. nih.gov The two nitrogen atoms of the piperazine ring are key features, with the N-4 nitrogen often serving as a basic amine and the N-1 nitrogen allowing for the introduction of various functional groups, such as hydrogen bond acceptors or hydrophobic moieties. nih.gov Even minor alterations in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com

In the context of SAR, the choice between a piperazine and a piperidine (B6355638) ring can drastically alter receptor affinity and selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperidine ring with a piperazine ring significantly impacted affinity, underscoring the critical role of the heterocyclic core. acs.orgnih.gov Investigations into various derivatives have shown that substituents on the piperazine unit are crucial for their inhibitory activity. nih.gov For example, in a study of thiazole-piperazine derivatives, the nature of the substituent on the piperazine nitrogen (e.g., methyl, ethyl, phenyl) had a direct impact on acetylcholinesterase inhibition, with different groups modulating the electron density and steric interactions within the receptor's binding site. tandfonline.com

| Ring System | Target Receptor(s) | Key Finding | Reference |

| Piperazine vs. Piperidine | Histamine H3 / Sigma-1 | Replacement of piperidine with piperazine significantly altered receptor affinity, highlighting the core's importance. | acs.org, nih.gov |

| Substituted Piperazine | Various Cancer Cell Lines | Substituents on the piperazine unit were found to be important for inhibitory activity. | nih.gov |

| N-Arylpiperazine | Serotonin (B10506) Receptors | The basic nitrogen atom of the piperazine ring is crucial for forming strong interactions with acidic amino acids in GPCRs. | nih.gov |

Role of the 2,4-Difluorophenyl Moiety in Receptor Binding and Enzymatic Activity

The 2,4-difluorophenyl group is a critical pharmacophoric element that significantly influences receptor binding and enzymatic inhibition. The inclusion of a difluorophenyl ring at specific positions in drug candidates has been shown to greatly enhance biological activity. acs.org In studies of chalcone-piperazine hybrids, compounds featuring fluorine atom substitutions on the benzene (B151609) ring demonstrated the most potent anti-tumor activity. nih.gov

The crystal structure of a related compound, 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone, confirms that the 2,4-difluorobenzyl group attaches to the piperazine ring in an equatorial position, which is an important conformational aspect for receptor interaction. researchgate.net In the design of inhibitors for enzymes like β-secretase (BACE-1), the incorporation of a difluorophenyl group was found to substantially increase potency. acs.org This enhancement is often attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate the electronic environment of the molecule and improve interactions with protein targets.

| Moiety | Target/Context | Impact on Activity | Reference |

| Difluorophenyl | BACE-1 Inhibitors | Incorporation of a difluorophenyl group at the 3-position greatly enhanced activity. | acs.org |

| Fluorine on Benzene Ring | Chalcone-piperazine Hybrids | Compounds substituted with fluorine atoms showed the best anti-tumor activity. | nih.gov |

| 2-Fluoropyridine (B1216828) | BACE-1 Inhibitors | Addition of heteroaryl groups like 2-fluoropyridine improved potency and selectivity. | acs.org |

Influence of the Acetyl Group on Pharmacological Properties

The acetyl group at the N-1 position of the piperazine ring exerts a significant influence on the molecule's pharmacological properties. Acetylation of a piperazine nitrogen introduces an electron-withdrawing character, which can reduce the pKa of the other nitrogen atom. semanticscholar.org This modulation of basicity affects the molecule's protonation state at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions.

In research on coumarin (B35378) derivatives, the presence of an acetyl group was found to increase affinity for serotonin 5-HT1A and 5-HT2A receptors. nih.gov This suggests that the acetyl group can participate in crucial hydrogen bonding with receptor residues. nih.gov Similarly, in a series of histamine H3 receptor ligands, the replacement of a tert-butyl group with an acetyl group on the lipophilic part of the molecule resulted in different activity profiles, indicating the acetyl group's role in modulating ligand-receptor interactions. nih.gov The synthesis of compounds combining a benzopyrone with an acetyl-piperazine moiety has also been explored to merge the biological activities of both pharmacophores, leading to novel leads with antifilarial efficacy. nih.gov

| Structural Feature | Molecular Effect | Pharmacological Impact | Reference |

| N-1 Acetyl Group | Electron-withdrawing, reduces pKa | Modulates solubility, permeability, and binding interactions. | semanticscholar.org |

| Acetyl Group | Hydrogen bond formation | Increased affinity for 5-HT1A and 5-HT2A receptors in coumarin derivatives. | nih.gov |

| Acetyl vs. tert-butyl | Different lipophilic character | Altered affinity for H3R and σ1R targets. | nih.gov |

Linker Effects and Their Contributions to Target Interaction

The benzyl (B1604629) group in 1-Acetyl-4-(2,4-difluorobenzyl)piperazine serves as a linker, connecting the piperazine core to the difluorophenyl moiety. The nature and length of such linkers are crucial for orienting the pharmacophoric groups correctly for optimal target interaction. nih.govresearchgate.net Studies on various piperazine derivatives have shown that the length of the linker can significantly affect biological activity. For example, in a series of histamine H3 receptor antagonists, extending the length of an alkylic linker was found to decrease affinity for the receptor. nih.gov

The linker's composition can also influence physicochemical properties. The incorporation of a piperazine motif within a linker structure has been used as a strategy to increase the aqueous solubility of drug candidates, which is a frequent challenge in drug development. nih.gov In the context of Proteolysis Targeting Chimeras (PROTACs), the linker plays a pivotal role, and the inclusion of a piperazine ring within the linker is a common strategy to enhance rigidity and improve solubility through protonation. semanticscholar.org The design of novel antipsychotics has also explored different linker lengths, with a five-atom linker being identified as favorable in certain arylpiperazine derivatives. researchgate.net

| Linker Feature | Molecule Class | Observation | Reference |

| Alkyl Chain Extension | H3R Antagonists | Decreased affinity for the H3 receptor with increased linker length. | nih.gov |

| Piperazine in Linker | Maleimide Conjugates | Increased aqueous solubility. | nih.gov |

| Five-Atom Linker | Arylpiperazine Derivatives | Identified as favorable for a promising antipsychotic profile. | researchgate.net |

| Piperazine in Linker | PROTACs | Used to improve rigidity and increase solubility. | semanticscholar.org |

Fluorine Atom Contributions to Bioactivity and Molecular Interactions

The two fluorine atoms on the benzyl ring are not merely passive substituents; they actively contribute to the molecule's bioactivity and molecular interactions. Fluorine's high electronegativity and ability to form strong bonds with carbon, as well as its capacity to participate in hydrogen bonds and other non-covalent interactions, can significantly enhance binding affinity and selectivity. acs.org

In various classes of compounds, the substitution of hydrogen with fluorine has led to improved pharmacological profiles. For instance, in a series of chalcone-piperazine derivatives, compounds substituted with fluorine on the benzene ring exhibited the highest activity. nih.gov This is often because fluorine substitution can alter the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, in the development of kinase inhibitors, the strategic placement of fluorine atoms can improve interactions with key amino acid residues in the target's binding pocket. For example, the incorporation of a 2-fluoropyridine group on an aminohydantoin scaffold enhanced binding through interactions with specific serine and tryptophan residues. acs.org The development of selective fibroblast growth factor receptor (FGFR) inhibitors has also shown that specific substitution patterns, including fluorine, are key to achieving high selectivity and potent antitumor effects. barchart.com

Advanced Research Applications and Future Directions for 1 Acetyl 4 2,4 Difluorobenzyl Piperazine

Utilization as a Synthetic Intermediate for Novel Chemical Entities

1-Acetyl-4-(2,4-difluorobenzyl)piperazine serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its structure contains key functional groups that can be chemically manipulated. The acetyl group at the N1 position can be removed under hydrolytic conditions to expose a secondary amine. This nucleophilic nitrogen can then be used as a reactive handle for a variety of subsequent chemical transformations, allowing for the introduction of new pharmacophores or functional groups.

This strategic de-acetylation and subsequent derivatization is a common tactic in medicinal chemistry to build libraries of related compounds for structure-activity relationship (SAR) studies. The resulting 1-(2,4-difluorobenzyl)piperazine (B1490642) can undergo reactions such as N-alkylation, N-arylation, amidation, or reductive amination to attach diverse molecular fragments. These modifications can significantly alter the biological activity, selectivity, and pharmacokinetic properties of the parent molecule. The difluorobenzyl group provides a stable anchor with specific electronic properties that can contribute to target binding, while the newly modified piperazine (B1678402) nitrogen allows for systematic exploration of chemical space.

| Potential Synthetic Transformation | Reagents & Conditions | Resulting Functionality | Purpose in Drug Discovery |

|---|---|---|---|

| De-acetylation | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Secondary amine (1-(2,4-Difluorobenzyl)piperazine) | Unmasking a reactive site for further derivatization. |

| N-Alkylation / N-Arylation | Alkyl/Aryl halides, Buchwald-Hartwig or Ullmann coupling | Tertiary amine with new substituent | Exploring interactions with target pockets, modifying solubility. mdpi.com |

| Amide Bond Formation | Acyl chlorides, carboxylic acids with coupling agents (e.g., HATU) | N-acyl piperazine derivative | Introducing hydrogen bond donors/acceptors, altering metabolic stability. scispace.com |

| Reductive Amination | Aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine with a new alkyl group | Building complex side chains, improving pharmacokinetic properties. nih.gov |

Development of Chemical Probes for Biological Systems

The development of chemical probes is essential for studying biological processes, identifying protein targets, and validating drug mechanisms. This compound is well-suited for modification into such probes. A key piece of evidence for this application is the commercial availability of its isotopically labeled analog, this compound-d8, where eight hydrogen atoms are replaced with deuterium (B1214612). pharmaffiliates.commyskinrecipes.com

Stable isotope-labeled compounds like the -d8 version are critical tools in quantitative bioanalysis using mass spectrometry. researchgate.net They are used as internal standards to ensure the accurate measurement of the non-labeled compound's concentration in complex biological samples such as plasma, tissue, or cell lysates. Furthermore, such labeled compounds can serve as tracers in metabolic studies to track the fate of the molecule within a biological system, identifying potential metabolites and understanding its pharmacokinetic profile without the use of radioactivity. The piperazine scaffold itself has also been incorporated into fluorescent probes for detecting bioactive molecules and for diagnostic purposes, such as distinguishing between normal and cancerous tissues. nih.gov

| Probe Type | Example / Modification | Application | Research Benefit |

|---|---|---|---|

| Isotopically Labeled Analog | This compound-d8 | Internal standard for quantitative mass spectrometry (LC-MS). researchgate.net | Accurate quantification of the parent compound in biological matrices. |

| Metabolic Tracer | This compound-d8 | Pharmacokinetic and metabolic profiling studies. | Elucidation of metabolic pathways and clearance mechanisms. |

| Fluorescent Probe | Conjugation of piperazine scaffold to a fluorophore (e.g., Coumarin). nih.gov | Bio-imaging of specific analytes or cellular structures. | Visualization and diagnosis in living cells and tissues. |

Lead Discovery and Optimization in Academic Medicinal Chemistry Research

In the quest for new medicines, researchers often start with a "lead compound"—a molecule that shows promising biological activity but requires refinement to become a viable drug. ijddd.com The arylpiperazine motif, a core component of this compound, is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous FDA-approved drugs and can interact with a wide range of biological targets. nih.govmdpi.com

This makes this compound an attractive starting point for lead discovery programs. Its structural features are highly relevant:

Piperazine Core: Generally improves aqueous solubility and provides a basic nitrogen atom that can be protonated at physiological pH, enhancing pharmacokinetic properties. tandfonline.com

2,4-Difluorobenzyl Group: The fluorine atoms can enhance binding affinity to protein targets through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidation.

N-Acetyl Group: This group can act as a "cap" that influences the molecule's interaction with a target protein and can modulate the basicity of the adjacent piperazine nitrogen. scispace.com

Academic research often involves synthesizing libraries of analogs based on a lead structure to map the structure-activity relationship (SAR). Starting from this compound, researchers can systematically modify each part of the molecule to optimize potency, selectivity, and drug-like properties, a strategy that has been successfully applied to many other arylpiperazine series. nih.govnih.gov

Exploration of New Biological Targets for Piperazine Scaffolds

The versatility of the piperazine scaffold has prompted its investigation against a vast array of biological targets beyond its traditional use in central nervous system (CNS) disorders. nih.govnih.gov The inherent structural and physicochemical properties of piperazine-containing molecules allow them to be adapted to fit the binding sites of diverse protein families. tandfonline.com Consequently, research is continually uncovering new potential therapeutic applications for this class of compounds.

Recent studies highlight the broad potential of piperazine derivatives, including their evaluation as:

Anticancer Agents: Arylpiperazines have been explored as cytotoxic agents targeting various cancer cell lines, including breast, lung, and prostate cancer. mdpi.comnih.gov Some derivatives function as inhibitors of key cancer-related enzymes like histone deacetylases (HDACs). nih.gov

Antimicrobial Agents: Researchers have designed piperazine derivatives that exhibit antibacterial and antifungal activity. researchgate.net Some compounds are being investigated as efflux pump inhibitors, which could help overcome antibiotic resistance in bacteria. mdpi.com

Anti-inflammatory and Immunomodulatory Agents: Piperazine-based molecules have shown potential as analgesics and anti-inflammatory drugs. thieme-connect.com More recently, certain arylpiperazine derivatives were identified as potent inducers of type I interferons, suggesting a role in antiviral and immunomodulatory therapies. nih.gov

This ongoing exploration demonstrates that the piperazine scaffold, as found in this compound, remains a highly relevant and promising framework for the development of novel therapeutics against a wide range of diseases.

| Therapeutic Area | Biological Target / Activity | Piperazine Derivative Type | Reference |

|---|---|---|---|

| Oncology | Cytotoxic activity, HDAC inhibition | N-Arylpiperazines, Benzhydryl-piperazines | nih.gov, nih.gov |

| Infectious Disease | Bacterial efflux pump inhibition | Arylpiperazines | mdpi.com |

| Immunology | Type I Interferon induction | Arylpiperazines with carbonyl linker | nih.gov |

| Central Nervous System | Serotonin (B10506)/Dopamine (B1211576) receptor modulation | Long-chain arylpiperazines | nih.gov |

| Inflammation | Analgesic and anti-inflammatory potential | General piperazine derivatives | thieme-connect.com |

Application in Chemical Biology Tools

Beyond direct therapeutic applications, the structural features of this compound are relevant to the development of sophisticated chemical biology tools designed to manipulate and study biological systems.

A prominent example is the use of piperazine moieties in Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. rsc.org The piperazine ring is frequently incorporated into the "linker" portion that connects the target-binding ligand to the E3 ligase-binding ligand. researchgate.netnih.gov In this context, the piperazine scaffold offers several advantages:

It provides a degree of conformational rigidity to the linker, which can be crucial for achieving the optimal orientation for the formation of a stable and productive ternary complex (Target-PROTAC-Ligase). nih.gov

The basicity (pKa) of the piperazine nitrogen can be fine-tuned through chemical modification (e.g., acetylation), which affects the molecule's charge state, cell permeability, and pharmacokinetic behavior. scispace.com

Additionally, piperazine-based compounds have been used to create delivery systems for biomolecules. For instance, they have been conjugated to protein nanocages like ferritin to facilitate the delivery of siRNA into cancer cells for gene silencing applications. nih.gov These advanced applications underscore the utility of the piperazine scaffold, a key feature of this compound, as a versatile component in modern chemical biology.

Q & A

Basic Question: What are the optimized synthetic routes for 1-Acetyl-4-(2,4-difluorobenzyl)piperazine, and how can reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction. A general approach includes:

Step 1: Reacting 2,4-difluorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or DIEA) to form 4-(2,4-difluorobenzyl)piperazine .

Step 2: Acetylation of the secondary amine using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .

Key Considerations:

- Solvent Choice: DMF enhances reactivity but may require rigorous purification to remove residues.

- Temperature: Room temperature minimizes side reactions (e.g., over-acetylation).

- Yield Optimization: Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures reaction completion. Typical yields range from 60–75% after column chromatography .

Basic Question: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions. For example:

- The acetyl group appears as a singlet at ~2.1 ppm (¹H) and ~170 ppm (¹³C).

- Aromatic protons from the difluorobenzyl group split into multiplets (~6.8–7.2 ppm) due to fluorine coupling .

X-ray Crystallography:

- Resolves 3D conformation. The piperazine ring adopts a chair conformation, with dihedral angles between substituents (e.g., 40–86° between aromatic planes) critical for biological interactions .

- Software: SHELX refines crystallographic data, ensuring accuracy in bond lengths (mean ±0.005 Å) and angles .

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise from structural analogs or assay conditions. Strategies include:

Comparative SAR Studies:

- Test derivatives with systematic substituent variations (e.g., replacing 2,4-difluorobenzyl with 4-chlorobenzyl).

- Example: Fluorine atoms enhance lipophilicity and receptor binding, while methyl groups alter steric effects .

Standardized Assays:

- Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity).

Data Normalization:

- Express activity as % inhibition relative to a reference compound (e.g., IC₅₀ values ± SEM from triplicate runs) .

Table 1: Substituent Effects on Biological Activity

| Substituent | LogP | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 2,4-Difluorobenzyl | 2.8 | 0.45 | Tyrosine kinase | |

| 4-Chlorobenzyl | 3.1 | 1.2 | Antimicrobial | |

| 4-Methylphenyl | 2.5 | >10 | Inactive |

Advanced Question: What computational approaches predict the compound’s reactivity and target interactions?

Methodological Answer:

Density Functional Theory (DFT):

- Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the acetyl carbonyl is electrophilic, making it prone to hydrolysis under acidic conditions .

Molecular Dynamics (MD) Simulations:

- Models binding to targets (e.g., kinases) over 100 ns trajectories. Key interactions include:

- Hydrogen bonds between the acetyl oxygen and kinase backbone NH groups.

- Van der Waals contacts with hydrophobic pockets .

Docking Studies (AutoDock Vina):

- Screen against protein databases (PDB IDs: 2JDO, 3QKK). Use a grid box centered on the ATP-binding site for kinase targets .

Advanced Question: How do structural modifications impact metabolic stability and toxicity?

Methodological Answer:

Metabolic Stability Assays:

- Liver Microsomes (Human/Rat): Incubate the compound (1 µM) with NADPH for 60 min. Analyze via LC-MS to track degradation (e.g., acetyl group hydrolysis increases polarity) .

Toxicity Profiling:

- hERG Inhibition: Patch-clamp assays assess cardiac risk. Fluorine substituents reduce hERG binding due to decreased basicity .

- CYP450 Inhibition: Fluorine atoms lower interaction with CYP3A4, reducing drug-drug interaction risks .

Key Finding:

- The 2,4-difluorobenzyl group improves metabolic stability (t₁/₂ = 120 min in human microsomes) compared to non-fluorinated analogs (t₁/₂ = 30 min) .

Advanced Question: What strategies validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA):

- Treat cells with the compound (10 µM), lyse, and heat to denature unbound proteins. Quantify remaining soluble target via Western blot .

Kinase Activity Profiling:

- Use a panel of 100 kinases. A >50% inhibition at 1 µM confirms selectivity (e.g., strong inhibition of ABL1 and SRC kinases) .

CRISPR Knockout Validation:

- Knock out the putative target gene (e.g., ABL1) and assess compound activity. Loss of efficacy confirms on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.